1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
. This code provides a specific textual representation of the molecule’s structure.
2-chloro-N-(3-sulfamoylphenyl)acetamide is classified as a sulfonamide derivative, specifically an acetamide that features a chloro group and a sulfamoyl phenyl moiety. Sulfonamides are known for their antibacterial properties and have been extensively studied for their role in inhibiting carbonic anhydrases, which are enzymes involved in various physiological processes. The compound's classification places it within the broader category of carbonic anhydrase inhibitors, which are being explored for therapeutic use in conditions such as cancer and glaucoma .
The synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide typically involves several key steps:
The molecular structure of 2-chloro-N-(3-sulfamoylphenyl)acetamide can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity, particularly in its interaction with target enzymes like carbonic anhydrase .
2-chloro-N-(3-sulfamoylphenyl)acetamide participates in various chemical reactions that enable further functionalization or modification:
The mechanism of action for 2-chloro-N-(3-sulfamoylphenyl)acetamide primarily involves its role as an inhibitor of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing vital roles in physiological processes such as respiration and acid-base balance.
The physical and chemical properties of 2-chloro-N-(3-sulfamoylphenyl)acetamide include:
The applications of 2-chloro-N-(3-sulfamoylphenyl)acetamide are diverse:
2-Chloro-N-(3-sulfamoylphenyl)acetamide is a synthetically versatile small molecule characterized by the molecular formula C₈H₉ClN₂O₃S and a molecular weight of 248.69 g/mol. Its systematic IUPAC name reflects the integration of three key functional components: a chloroacetamide moiety (2-chloroacetamide), a sulfonamide group (sulfamoyl), and a benzene ring providing structural rigidity. The compound exhibits regiochemical specificity with the sulfamoyl group positioned at the meta- location relative to the acetamide linkage on the phenyl ring. This arrangement creates distinct electronic and steric properties that influence molecular interactions [1] .
The compound is cataloged under significant chemical identifiers including CAS Registry Numbers 135202-69-6 (3-sulfamoyl isomer) and 89981-37-3 (2-sulfamoyl isomer), with ChemSpider ID 4179699 providing structural verification. Its canonical SMILES representation (C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N) precisely encodes the atomic connectivity, while the InChIKey (DHJOHYDADNBTSW-UHFFFAOYSA-N) enables unique digital representation and database searching. Computational descriptors include a topological polar surface area (TPSA) of 86.71 Ų and moderate lipophilicity (XLogP3 ~0.5), suggesting balanced membrane permeability and aqueous solubility – properties advantageous for drug-like molecules [1] [10].
Table 1: Chemical Identification Profile
Identifier Type | Value/Representation |
---|---|
Systematic IUPAC Name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide |
Molecular Formula | C₈H₉ClN₂O₃S |
Molecular Weight | 248.69 g/mol |
CAS Registry Number | 135202-69-6 (3-isomer), 89981-37-3 (2-isomer) |
ChemSpider ID | 4179699 |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N |
InChIKey | DHJOHYDADNBTSW-UHFFFAOYSA-N |
The structural architecture of 2-chloro-N-(3-sulfamoylphenyl)acetamide represents a strategic evolution in sulfonamide medicinal chemistry. Sulfonamides emerged as antibacterial agents in the 1930s (e.g., Prontosil), establishing the therapeutic significance of the sulfanilamide core. Subsequent research revealed that sulfonamide derivatives exhibited diverse pharmacological activities beyond antimicrobial effects, including carbonic anhydrase inhibition (acetazolamide, 1950s), diuretic properties (furosemide, 1960s), and anticonvulsant applications (zonisamide, 1970s). This expanding therapeutic profile stimulated interest in structurally modified sulfonamides [5] [6] [9].
The integration of the chloroacetamide group into sulfonamide scaffolds represents a deliberate medicinal chemistry strategy to enhance target engagement capabilities. The chlorine atom provides an electrophilic center amenable to nucleophilic substitution reactions, enabling facile derivatization. The acetamide linker adds hydrogen-bonding capacity while maintaining molecular rigidity. This hybrid design first appeared prominently in medicinal chemistry literature during the 1990-2000 period as researchers explored multi-targeting approaches. The specific 3-sulfamoylphenyl regioisomer gained research priority due to its superior synthetic accessibility and demonstrated bioactivity profiles compared to ortho- and para-substituted analogs in early screening studies [5] [9].
This molecular scaffold has emerged as a versatile pharmacophore in rational drug design due to its balanced physicochemical properties and multi-directional derivatization potential. Its chemical significance stems from three principal attributes: 1) The sulfamoyl group enables target binding through interactions with metalloenzyme active sites (e.g., zinc in carbonic anhydrases) and participation in hydrogen-bonding networks; 2) The chloroacetamide moiety serves as a synthetic handle for structural diversification via nucleophilic displacement reactions with amines, thiols, and other nucleophiles; 3) The central phenyl ring provides a planar platform for hydrophobic interactions and π-stacking with biological targets [2] [5] [9].
The compound's importance is validated by its role as the chemical precursor for numerous biologically active derivatives across therapeutic domains. Modern medicinal chemistry exploits this scaffold through three primary strategies: 1) Heterocyclic hybridization through chloro displacement to create benzimidazole (e.g., antidepressant VS series), thiazolone (anticancer agents), and chalcone (antimicrobial) hybrids; 2) Pharmacophoric integration with established bioactive motifs including hydrazones (carbonic anhydrase inhibitors) and coumarins (selective CA IX/XII inhibitors); 3) Structural simplification of complex sulfonamide drugs to optimize drug-likeness while retaining efficacy. These approaches have yielded compounds with demonstrable efficacy in disease models ranging from depression to renal radioprotection to cancer [2] [5].
Table 2: Therapeutic Potential of Derivatives
Therapeutic Area | Derivative Examples | Key Findings |
---|---|---|
Antidepressants | VS-series (e.g., VS25) | 82.23% decrease in immobility time (TST) at 30 mg/kg, superior to fluoxetine [2] |
Renal Radioprotection | Compound 9 | Reduced radiation-induced NF-κB activation (47%) and IL-6 production (52%) at 50 mg/kg [5] |
Carbonic Anhydrase Inhibition | Coumarin-sulfonamide hybrids | Selective nanomolar inhibition of tumor-associated CA IX/XII isoforms [6] |
Anti-inflammatory Agents | Hydrazone derivatives (3e, 3m) | Ki values of 0.83 µM (CA I) and 0.72 µM (CA II) [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: